3-Bromo-2-oxopentanedioate

Description

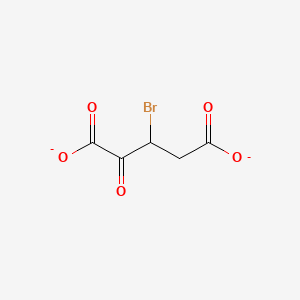

3-Bromo-2-oxopentanedioate (CAS: 148728-48-7), systematically named dimethyl this compound, is a brominated keto-diester with the molecular formula C₇H₉BrO₅ and a molecular weight of 253.05 g/mol . It features a pentanedioate backbone substituted with a bromine atom at the third carbon and a ketone group at the second position, with methyl ester groups at both termini. Key physical properties include a density of 1.564±0.06 g/cm³ and a boiling point of 273.3±30.0°C under standard conditions . This compound is primarily utilized in biochemical and organic synthesis research, serving as a precursor for heterocyclic compounds or enzyme inhibitors due to its reactive bromine and ketone moieties .

Properties

Molecular Formula |

C5H3BrO5-2 |

|---|---|

Molecular Weight |

222.98 g/mol |

IUPAC Name |

3-bromo-2-oxopentanedioate |

InChI |

InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11)/p-2 |

InChI Key |

QFGLEMGINFKMPT-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)C(=O)[O-])Br)C(=O)[O-] |

Synonyms |

3-bromo-2-ketoglutarate bromoketoglutarate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-oxopentanedioate with three analogous brominated keto-esters, emphasizing structural, physicochemical, and application-based differences.

Table 1: Comparative Data of Brominated Keto-Esters

Key Findings

Structural Differences :

- Chain Length and Substituents :

- The target compound has a five-carbon backbone, while 3-bromo-2-oxo-butyric acid ethyl ester (C₆H₇BrO₃) features a shorter four-carbon chain, reducing steric hindrance and altering solubility in polar solvents .

- Diethyl 2-bromo-3-oxosuccinate (C₈H₁₁BrO₅) retains a succinate (four-carbon) backbone but positions the bromine and ketone groups differently (C2 and C3 vs. C3 and C2 in the target compound), affecting reactivity in nucleophilic substitutions .

- Functional Groups :

- The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability, making it suitable for biomolecular interactions, unlike the purely electrophilic bromine in this compound .

Physicochemical Properties :

- The higher density of the target compound (1.564 g/cm³) compared to analogues suggests stronger intermolecular forces, likely due to its dual ester groups and bromine electronegativity .

- Ethyl esters (e.g., C₈H₁₁BrO₅) generally exhibit lower volatility than methyl esters, impacting their utility in gas-phase reactions .

Reactivity and Applications: this compound: Reacts preferentially via bromine displacement or ketone reduction, enabling synthesis of γ-lactams or α-keto acid analogs . Diethyl 2-bromo-3-oxosuccinate: Its bromine at C2 facilitates conjugate additions, making it a staple in Michael reactions for asymmetric synthesis . Methyl 2-benzoylamino-3-oxobutanoate: The benzoylamino group directs reactivity toward peptide coupling or protease inhibition studies .

Purity and Commercial Availability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.